2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is particularly significant in drug discovery and medicinal chemistry due to its potential to synthesize novel compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O3S/c1-16-5-2-6-17(15-16)25-10-12-26(13-11-25)30(28,29)14-4-9-24-21(27)20-18(22)7-3-8-19(20)23/h2-3,5-8,15H,4,9-14H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYWLLIFXJYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves multiple steps. The process typically starts with the preparation of the core benzamide structure, followed by the introduction of the difluoro groups and the sulfonyl propyl chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Activity
Research has indicated that compounds containing piperazine structures can exhibit antidepressant-like effects. The specific interactions of 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide with serotonin receptors may contribute to its efficacy in alleviating depressive symptoms. Studies have shown that modifications to the piperazine ring can enhance binding affinity and selectivity towards serotonin receptors, suggesting potential for development as an antidepressant drug .
2. Antitumor Properties
The sulfonamide group in this compound may impart antitumor activity by inhibiting certain enzymes involved in tumor growth and proliferation. Preliminary studies indicate that derivatives of sulfonamide compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
3. Neuroprotective Effects
Preclinical studies have suggested that this compound could exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress .
1. Mechanism of Action
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : It may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity.
- Enzyme Inhibition : The sulfonamide moiety can inhibit carbonic anhydrase or other target enzymes involved in cellular signaling pathways.
2. Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- A study on sulfonamide derivatives demonstrated significant improvements in mood disorders when administered to patients with treatment-resistant depression .
- Another investigation into piperazine-based compounds revealed a marked reduction in tumor size in animal models of cancer following treatment with related compounds .
Industrial Applications
1. Pharmaceutical Development
Due to its unique structural features, this compound serves as a valuable scaffold for the synthesis of new drug candidates. Its derivatives can be synthesized to optimize pharmacokinetic properties and enhance therapeutic efficacy.
2. Chemical Synthesis
In organic chemistry, this compound can act as a reagent or intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (e.g., substitution and oxidation) makes it versatile for laboratory applications.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)benzamide
- 2,6-difluoro-N-(3-(4-(m-tolyl)piperazin-1-yl)propyl)benzamide These compounds share some structural similarities but differ in their specific functional groups and overall properties, highlighting the uniqueness of this compound.
Biological Activity
2,6-Difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its IUPAC name and structural formula, which highlight the presence of a difluorobenzamide core and a piperazine moiety linked through a sulfonyl group. The structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may modulate various signaling pathways, influencing cellular responses. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with neurotransmitter receptors and ion channels.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable activity against several biological targets:
- Kv1.3 Potassium Channels : Research indicates that some analogs of this compound show inhibitory effects on Kv1.3 channels, which are implicated in various physiological processes including immune responses and neuronal excitability .
- Cell Proliferation : Studies have reported that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
Case Studies
- Anticancer Activity : A study involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2,6-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide?
The synthesis typically involves multi-step reactions:
- Core Benzamide Formation : Coupling 2,6-difluorobenzoic acid with a propylsulfonamide intermediate via amidation.
- Sulfonylation : Reacting 4-(m-tolyl)piperazine with a propane sultone derivative to introduce the sulfonylpropyl group.
- Optimization : Use of K₂CO₃ as a base in acetonitrile under reflux (4–5 hours), monitored by TLC for completion .
- Purification : Precipitation with water and recrystallization to isolate the final product .
Basic: What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., m-tolyl piperazine protons at δ 2.3–3.1 ppm) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation (expected [M+H]⁺ ~500–550 m/z) .
- Thermal Stability : Melting point analysis (e.g., 165–190°C for related benzamides) .
Basic: What preliminary biological assays are recommended to evaluate its activity?
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A/5-HT₂A) or dopamine receptors, given the piperazine-sulfonyl pharmacophore .
- Enzyme Inhibition : Screening against acetylcholinesterase (AChE) or β-secretase (BACE-1) for neurodegenerative disease applications .
- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
Advanced: How can reaction yields be improved during the sulfonylation step?
- Solvent Optimization : Replace acetonitrile with DMF to enhance sulfonylation efficiency at lower temperatures (60°C) .
- Catalysis : Introduce catalytic KI to accelerate sulfonate intermediate formation .
- Stoichiometry : Use a 1.2:1 molar ratio of propane sultone to piperazine to minimize side products .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the benzamide or piperazine moieties .
Advanced: What strategies resolve discrepancies in receptor binding data across studies?
- Receptor Subtype Selectivity : Perform competitive binding assays with subtype-specific antagonists (e.g., WAY-100635 for 5-HT₁A) .
- Membrane Preparation : Standardize tissue sources (e.g., rat cortical vs. human recombinant receptors) to reduce variability .
- Data Normalization : Express results as % displacement relative to a control ligand (e.g., 10 μM serotonin) .
Advanced: How to design SAR studies for optimizing target affinity?
- Piperazine Modifications : Replace m-tolyl with 4-fluorophenyl or 3-chlorophenyl to assess electronic effects .
- Sulfonyl Linker Variations : Test ethyl vs. propyl spacers for conformational flexibility .
- Benzamide Substitutions : Introduce methyl or methoxy groups at the 3-/4-positions to probe steric effects .
Advanced: What computational approaches predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina with 5-HT₁A crystal structures (PDB: 6WGT) to identify key interactions (e.g., hydrogen bonds with Asp116) .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess binding stability in lipid bilayers .
- Pharmacophore Modeling : Map essential features (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
Advanced: How to evaluate environmental stability and degradation pathways?
- Hydrolytic Degradation : Incubate at pH 3–9 (37°C) and analyze by LC-MS for breakdown products (e.g., sulfonic acid derivatives) .
- Photolysis Studies : Expose to UV light (254 nm) and monitor via HPLC for photooxidation products .
- Microbial Metabolism : Use soil slurry models to identify biodegradation intermediates .
Advanced: How to validate contradictory cytotoxicity results in cancer cell lines?
- Dose-Response Curves : Test concentrations from 1 nM–100 μM (72-hour exposure) to establish IC₅₀ values .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
- Resistance Profiling : Compare efficacy in parental vs. multidrug-resistant (MDR1-overexpressing) cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
